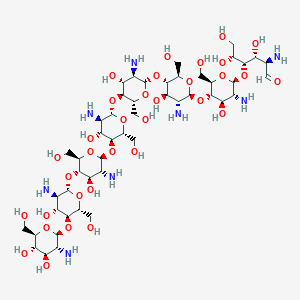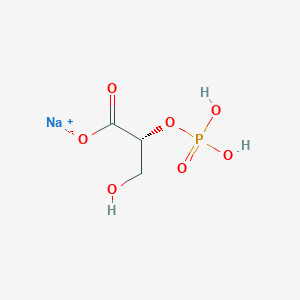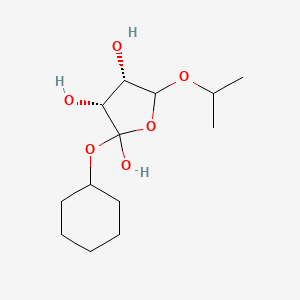
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol is a complex organic compound characterized by its unique stereochemistry and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol can be achieved through several methods. One common approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantioselectivity. For instance, a lipase-mediated resolution protocol can be employed to obtain the desired stereoisomer with high enantiomeric excess .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) for epoxidation, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions may involve nucleophiles like sodium azide under suitable conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, epoxidation of the compound can yield epoxides, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and catalysis.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the effects of stereochemistry on biological activity. It may also serve as a model compound for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. For example, the compound may act as an inhibitor of certain enzymes, thereby modulating their activity and affecting downstream processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol include other stereoisomers and analogs with different substituents. Examples include (3S,4R)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol and (3R,4S)-3-methoxy-4-methylaminopyrrolidine .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H24O6 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
(3R,4S)-2-cyclohexyloxy-5-propan-2-yloxyoxolane-2,3,4-triol |
InChI |
InChI=1S/C13H24O6/c1-8(2)17-12-10(14)11(15)13(16,19-12)18-9-6-4-3-5-7-9/h8-12,14-16H,3-7H2,1-2H3/t10-,11+,12?,13?/m0/s1 |
Clé InChI |
NWVAYVOSDCOXGZ-ZFDZMSFRSA-N |
SMILES isomérique |
CC(C)OC1[C@H]([C@H](C(O1)(O)OC2CCCCC2)O)O |
SMILES canonique |
CC(C)OC1C(C(C(O1)(O)OC2CCCCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,6AS)-Tert-butyl 6-benzylhexahydropyrrolo[2,3-B]pyrrole-1(2H)-carboxylate](/img/structure/B12847587.png)
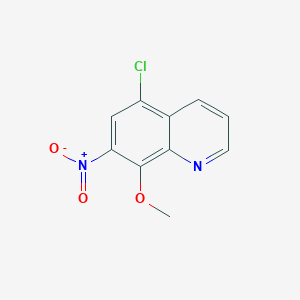
![4-[4-(Hydroxymethyl)phenoxy]butanoic acid](/img/structure/B12847592.png)


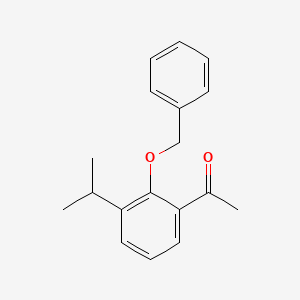
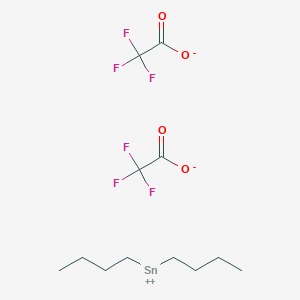
![4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonothioyloxyethyl)benzenesulfonamide](/img/structure/B12847635.png)
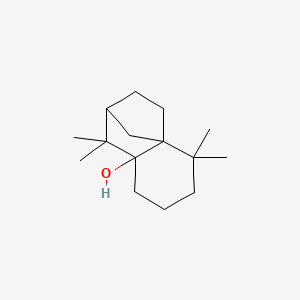
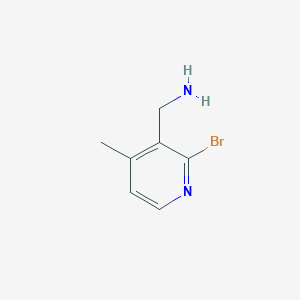
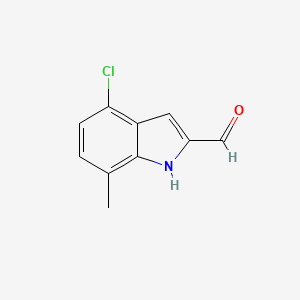
![5-[3-(4-Methoxy-phenyl)-propyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847674.png)
